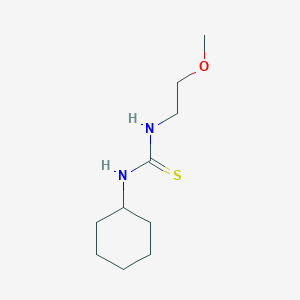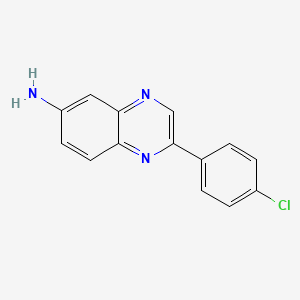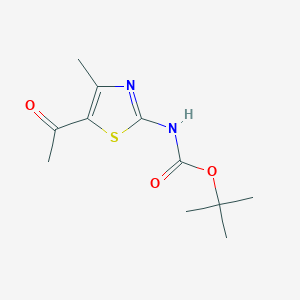![molecular formula C20H29N5O B12447543 N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline](/img/structure/B12447543.png)
N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline is a complex organic compound featuring a tetrazole ring, a cyclohexyl group, and a methoxyaniline moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline typically involves multistep reactions. One common method is the Ugi-azide multicomponent reaction, which is efficient for synthesizing 1,5-disubstituted tetrazoles . This reaction involves the use of isocyanides, aldehydes, amines, and azides under mild conditions .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields . Microwave-assisted synthesis and the use of catalysts like zinc salts or L-proline are also common to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include sodium azide for azide formation, and catalysts like zinc chloride for cycloaddition reactions . Microwave irradiation is often used to accelerate these reactions .
Major Products
Major products from these reactions include substituted tetrazoles and triazoles, which have significant applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Tetrazole derivatives are used in DNA synthesis and as bioisosteres in drug design.
Industry: Used in the development of explosives and propellants due to its high energy properties.
Wirkmechanismus
The mechanism of action of N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring mimics the cis-amide bond of peptide bonds, enhancing metabolic stability and selectivity . This compound can inhibit specific enzymes or receptors, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cilostazol: A tetrazole derivative used as an antiplatelet agent.
Losartan: An angiotensin II receptor antagonist with a tetrazole moiety.
Tomelukast: An anti-asthmatic drug containing a tetrazole ring.
Uniqueness
N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline is unique due to its combination of a tetrazole ring with a cyclohexyl group and a methoxyaniline moiety, which imparts distinct physicochemical properties and potential therapeutic benefits .
Eigenschaften
Molekularformel |
C20H29N5O |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
N-[1-(1-cyclohexyltetrazol-5-yl)cyclohexyl]-4-methoxyaniline |
InChI |
InChI=1S/C20H29N5O/c1-26-18-12-10-16(11-13-18)21-20(14-6-3-7-15-20)19-22-23-24-25(19)17-8-4-2-5-9-17/h10-13,17,21H,2-9,14-15H2,1H3 |
InChI-Schlüssel |
DXSGBBRIPNUGKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2(CCCCC2)C3=NN=NN3C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(6-Methoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12447470.png)
![N-{4-[(furan-2-ylcarbonyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B12447471.png)
![2,2-diphenyl-N-[(pyridin-3-ylmethyl)carbamothioyl]acetamide](/img/structure/B12447474.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B12447484.png)
![[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] decanoate](/img/structure/B12447491.png)

![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}benzoic acid](/img/structure/B12447502.png)



![2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine](/img/structure/B12447522.png)
![2-{[bromo(difluoro)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12447533.png)

![1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12447551.png)
